ethyl {[3-acetyl-1-(2,4-dimethylphenyl)-2-methyl-1H-indol-5-yl]oxy}acetate
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Overview
Description
ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized from 2-methyl-3-nitroaniline through a series of reactions including nitration, reduction, and cyclization . The acetylation of the indole core is then carried out using acetic anhydride in the presence of a catalyst. The final step involves the esterification of the acetylated indole with ethyl bromoacetate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced indole derivatives
Substitution: Amine or thiol-substituted esters
Scientific Research Applications
ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent replication . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
2-Methylindole: A simpler indole derivative with fewer substituents.
3-Acetylindole: An intermediate in the synthesis of more complex indole derivatives
Uniqueness
ETHYL 2-{[3-ACETYL-1-(2,4-DIMETHYLPHENYL)-2-METHYL-1H-INDOL-5-YL]OXY}ACETATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H25NO4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 2-[3-acetyl-1-(2,4-dimethylphenyl)-2-methylindol-5-yl]oxyacetate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-22(26)13-28-18-8-10-21-19(12-18)23(17(5)25)16(4)24(21)20-9-7-14(2)11-15(20)3/h7-12H,6,13H2,1-5H3 |
InChI Key |
UKEYGCJJYNIAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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